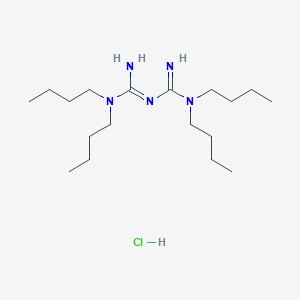

N1,N1,N5,N5-tetrakis(n-butyl)biguanide hydrochloride

Description

N1,N1,N5,N5-tetrakis(n-butyl)biguanide hydrochloride is a synthetic organic compound known for its antimicrobial properties. It is commonly used in various industrial and medical applications due to its effectiveness in inhibiting the growth of bacteria and fungi. This compound is a derivative of biguanide, a class of compounds known for their broad-spectrum antimicrobial activity.

Properties

IUPAC Name |

1,1-dibutyl-2-(N,N-dibutylcarbamimidoyl)guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N5.ClH/c1-5-9-13-22(14-10-6-2)17(19)21-18(20)23(15-11-7-3)16-12-8-4;/h5-16H2,1-4H3,(H3,19,20,21);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDKNYAPYWGLSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=NC(=N)N(CCCC)CCCC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)/C(=N/C(=N)N(CCCC)CCCC)/N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N5,N5-tetrakis(n-butyl)biguanide hydrochloride typically involves the reaction of biguanide with n-butylamine. The process can be summarized as follows:

Step 1: Biguanide is reacted with an excess of n-butylamine in the presence of a suitable solvent such as ethanol or methanol.

Step 2: The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction.

Step 3: The product is then precipitated by adding hydrochloric acid, which converts the free base into its hydrochloride salt.

Step 4: The precipitate is filtered, washed with cold solvent, and dried under vacuum to obtain the pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Bulk Reactors: Using large-scale reactors to mix biguanide and n-butylamine.

Continuous Stirring: Ensuring thorough mixing and reaction through continuous stirring.

Controlled Heating: Maintaining optimal temperature and pressure conditions to maximize yield.

Purification: Employing industrial filtration and drying techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N1,N1,N5,N5-tetr

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.